(1H-Imidazol-5-yl)-1H-pentazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1H-Imidazol-5-yl)-1H-pentazole is a compound that features both an imidazole and a pentazole ring. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, while pentazole is a five-membered ring composed entirely of nitrogen atoms. The combination of these two rings in a single molecule makes this compound an interesting subject for research due to its unique structural and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing imidazole involves the cyclization of amido-nitriles in the presence of a nickel catalyst . The reaction conditions are mild, allowing for the inclusion of various functional groups.
For the pentazole ring, the synthesis often involves the use of azides and nitrenes under specific conditions to form the nitrogen-rich ring structure. The reaction conditions must be carefully controlled to prevent decomposition of the highly reactive intermediates.
Industrial Production Methods
Industrial production of (1H-Imidazol-5-yl)-1H-pentazole would likely involve scaling up the laboratory synthesis methods. This would require optimization of reaction conditions to ensure high yields and purity of the final product. The use of continuous flow reactors and advanced purification techniques could be employed to achieve this.
Chemical Reactions Analysis
Types of Reactions
(1H-Imidazol-5-yl)-1H-pentazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced imidazole or pentazole derivatives.
Substitution: The nitrogen atoms in the rings can participate in substitution reactions, leading to the formation of substituted imidazole or pentazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of nitro derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
(1H-Imidazol-5-yl)-1H-pentazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (1H-Imidazol-5-yl)-1H-pentazole involves its interaction with specific molecular targets. The imidazole ring can act as a ligand, binding to metal ions and enzymes, thereby modulating their activity. The pentazole ring, with its high nitrogen content, can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules .
Comparison with Similar Compounds
Similar Compounds
Imidazole: A five-membered ring containing two nitrogen atoms, known for its role in biological systems and as a building block in organic synthesis.
Pentazole: A five-membered ring composed entirely of nitrogen atoms, known for its high reactivity and potential use in high-energy materials.
Uniqueness
(1H-Imidazol-5-yl)-1H-pentazole is unique in that it combines the properties of both imidazole and pentazole in a single molecule. This dual functionality allows it to participate in a wider range of chemical reactions and interact with a broader spectrum of molecular targets compared to its individual components .
Properties
CAS No. |
652148-72-6 |
---|---|
Molecular Formula |
C3H3N7 |
Molecular Weight |
137.10 g/mol |
IUPAC Name |
1-(1H-imidazol-5-yl)pentazole |
InChI |
InChI=1S/C3H3N7/c1-3(5-2-4-1)10-8-6-7-9-10/h1-2H,(H,4,5) |
InChI Key |
YICFZQARYXFDKS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC=N1)N2N=NN=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.